N-(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)benzamide
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Overview
Description
N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide is a compound that features a benzamide group linked to a bi-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide typically involves the reaction of benzoyl chloride with 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxamide under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, inhibiting their activity. The benzamide group can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,2,4-Triazol-3-ylmethyl)benzamide
- N-(1H-1,2,3-Triazol-4-ylmethyl)benzamide
- N-(1H-1,2,4-Triazol-5-ylmethyl)benzamide
Uniqueness
N-(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)benzamide is unique due to the presence of the bi-triazole moiety, which can provide additional binding interactions and enhance the compound’s stability and activity. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.
Properties
IUPAC Name |
N-[[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O/c20-11(9-4-2-1-3-5-9)13-6-10-16-12(18-17-10)19-7-14-15-8-19/h1-5,7-8H,6H2,(H,13,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAZEIMOGMIUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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